molecular formula C21H13ClN2O3S B2969586 1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-61-5

1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2969586
CAS No.: 632314-61-5
M. Wt: 408.86
InChI Key: JUIDNJZITQHRNZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 7, and a thiazol-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The structural diversity of this class is achieved by varying substituents on the aryl aldehyde and primary amine components, enabling tailored physicochemical and biological properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3S/c1-11-2-7-15-14(10-11)18(25)16-17(12-3-5-13(22)6-4-12)24(20(26)19(16)27-15)21-23-8-9-28-21/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIDNJZITQHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The chromeno[2,3-c]pyrrole framework is constructed through cyclization reactions involving thiazole and pyrrole derivatives. Recent studies have optimized conditions for achieving high yields and purity in the synthesis of related compounds, which can be useful in developing derivatives with enhanced biological activity .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound is hypothesized to interact with these receptors, potentially leading to reduced tumor proliferation.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1161.0EGFR Inhibition
Compound BSW-6201.6VEGFR2 Inhibition
Target CompoundColo-205TBDTBD

Antioxidant Properties

Preliminary studies suggest that the compound may also possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer. The ability to scavenge free radicals could enhance the therapeutic potential of this compound .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : Binding to ATP-binding sites on EGFR and VEGFR2 may disrupt signaling pathways critical for tumor growth.
  • Membrane Interaction : Studies have shown that similar compounds can intercalate into lipid membranes, altering their properties and potentially leading to cell death .

Case Studies

In a study examining a series of pyrrole derivatives, one compound demonstrated significant inhibition against colon cancer cell lines with an IC50 value comparable to established chemotherapeutic agents . This suggests that modifications in the side groups of the pyrrole ring can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromeno[2,3-c]pyrrole-3,9-dione Core

The biological and chemical profiles of these compounds are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties/Applications Reference
1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Cl-phenyl, 7-Me, thiazol-2-yl Under investigation for potential biological activity (e.g., antiviral, antifungal)
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 2-F-phenyl, 5-isopropyl-thiadiazol-2-yl TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses
1-(4-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-F-phenyl, 7-Me, 5-Me-isoxazol-3-yl Predicted pKa = -2.72; density = 1.47 g/cm³; potential for drug design
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 3-NO₂-phenyl, thiazol-2-yl Commercial availability; used in chemical screening libraries
NCGC00538279 (N8279) 3,4-dimethoxyphenyl, dimethylaminopropyl Functionally selective ghrelin receptor (GHSR1a) ligand

Key Observations:

  • Heterocyclic Moieties : Thiazol-2-yl (target compound) vs. thiadiazol-2-yl (AV-C) substituents alter electronic properties. Thiadiazoles often exhibit stronger electron-withdrawing effects, which may modulate receptor binding .
  • Biological Activity : AV-C’s antiviral activity highlights the importance of fluorophenyl and thiadiazol groups in TRIF pathway activation, whereas the target compound’s thiazol group may favor alternative targets .

Physicochemical and Pharmacokinetic Properties

Predicted data for select compounds (Table 3):

Property Target Compound 1-(4-Fluorophenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-... AV-C
Molecular Weight ~390 g/mol 390.36 g/mol ~430 g/mol
pKa Not reported -2.72 Not reported
Lipophilicity (LogP) High (Cl substituent) Moderate (F substituent) High (isopropyl)
Solubility Low (aromatic core) Low Moderate

Insights:

  • Thiazol-2-yl’s nitrogen-rich structure may improve hydrogen-bonding capacity relative to isoxazole or thiadiazole derivatives .

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